4-(3-Fluorophenoxy)-2-methylaniline hydrochloride

Übersicht

Beschreibung

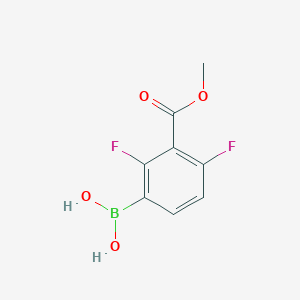

4-(3-Fluorophenoxy)-2-methylaniline hydrochloride is a chemical compound with the molecular formula C12H11ClFNO . It is used for research purposes .

Molecular Structure Analysis

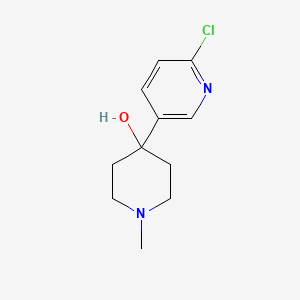

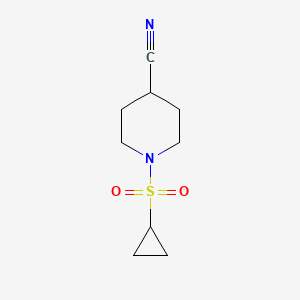

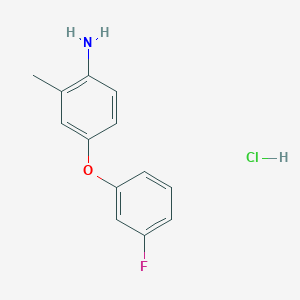

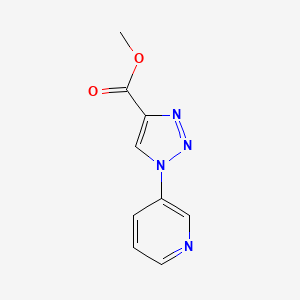

The molecular structure of 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride consists of a fluorophenyl group (a benzene ring with a fluorine atom) linked to a methylaniline group (an aniline ring with a methyl group) via an ether linkage (an oxygen atom) .Physical And Chemical Properties Analysis

The molecular weight of 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride is 239.68 g/mol . Other physical and chemical properties are not specified in the sources I found.Wissenschaftliche Forschungsanwendungen

Metabolic Studies

- Liver Microsomal Metabolism: 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride has been studied for its metabolic behavior in rat liver microsomes. Metabolites identified include benzyl alcohols, benzaldehydes, and hydroxylamines, indicating a complex metabolic pathway in the liver (Boeren et al., 1992).

Environmental Toxicology

- Toxicity Assessment in Earthworms: The compound's impact on the earthworm Eisenia veneta was investigated using metabonomic techniques. It was found that exposure to the compound led to a decrease in specific endogenous metabolites, potentially serving as biomarkers for xenobiotic toxicity (Bundy et al., 2002).

Biochemical Transformations

- Anaerobic Transformation in Sediment: A study on the anaerobic transformation of phenolic compounds to benzoates in freshwater sediment highlighted the role of fluorophenols, including compounds structurally similar to 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride, in biochemical pathways under anaerobic conditions (Genthner et al., 1989).

Chemical Synthesis and Applications

Synthesis of Fluorinated Compounds

The chemical structure of 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride is relevant to the synthesis of fluorinated organic compounds, which have applications in developing pharmaceuticals and radiopharmaceuticals (Ross et al., 2011).

Fluorescent Sensor Development

Derivatives of o-aminophenols, structurally related to 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride, have been used to develop fluorescent sensors for detecting metal ions and monitoring pH in biological systems, indicating potential applications in bio-imaging and diagnostics (Ye et al., 2014).

Wirkmechanismus

Safety and Hazards

The safety data sheet for 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride indicates that it is an irritant . Further safety and hazard information should be available in the material safety data sheet provided by the supplier .

Relevant Papers I found some references to 4-(3-Fluorophenoxy)-2-methylaniline hydrochloride in the technical documents and peer-reviewed papers available at Sigma-Aldrich . These documents might provide more detailed information about this compound.

Eigenschaften

IUPAC Name |

4-(3-fluorophenoxy)-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO.ClH/c1-9-7-12(5-6-13(9)15)16-11-4-2-3-10(14)8-11;/h2-8H,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWDYKUUFCCWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=CC(=CC=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5S,6S,9R,10S,13S,17S,23S,24S,27R,28S,31S,35S)-5,6,9,13,17,23,24,27,31,35-Decamethyl-10,28-dioctyl-2,20-diazanonacyclo[19.15.0.03,19.05,17.06,14.09,13.023,35.024,32.027,31]hexatriaconta-1(21),2,19-triene](/img/structure/B1450994.png)